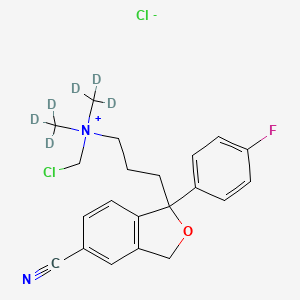
N-Chloromethyl Citalopram-d6 Chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Chloromethyl Citalopram-d6 Chloride is a deuterated analog of N-Chloromethyl Citalopram Chloride. It is a biochemical compound primarily used for research purposes, particularly in the field of proteomics. The molecular formula of this compound is C21H17D6Cl2FN2O, and it has a molecular weight of 415.36 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Chloromethyl Citalopram-d6 Chloride involves the chloromethylation of Citalopram-d6. The reaction typically requires a chloromethylating agent such as chloromethyl methyl ether or paraformaldehyde in the presence of a strong acid like hydrochloric acid. The reaction is carried out under controlled conditions to ensure the selective chloromethylation of the desired position on the Citalopram-d6 molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as crystallization or chromatography to remove any impurities .
化学反応の分析
Types of Reactions
N-Chloromethyl Citalopram-d6 Chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of N-alkylated derivatives, while oxidation reactions can produce carboxylic acids or ketones .
科学的研究の応用
N-Chloromethyl Citalopram-d6 Chloride is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of related compounds.
Biology: Employed in proteomics research to study protein interactions and modifications.
Medicine: Investigated for its potential therapeutic effects and as a tool for drug development.
作用機序
The mechanism of action of N-Chloromethyl Citalopram-d6 Chloride is related to its parent compound, Citalopram. Citalopram is a selective serotonin reuptake inhibitor (SSRI) that enhances serotonergic transmission by inhibiting the reuptake of serotonin in the central nervous system. This action is primarily mediated through the inhibition of the serotonin transporter. This compound is believed to exert similar effects, although its specific mechanism may vary due to the presence of the chloromethyl and deuterium groups .
類似化合物との比較
Similar Compounds
N-Chloromethyl Citalopram Chloride: The non-deuterated analog of N-Chloromethyl Citalopram-d6 Chloride.
Citalopram: The parent compound, a widely used antidepressant.
Escitalopram: An enantiomer of Citalopram with similar pharmacological properties.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which can provide enhanced stability and altered pharmacokinetic properties compared to its non-deuterated analogs. This makes it a valuable tool in research and potential therapeutic applications .
特性
分子式 |
C21H23Cl2FN2O |
|---|---|
分子量 |
415.4 g/mol |
IUPAC名 |
chloromethyl-[3-[5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]propyl]-bis(trideuteriomethyl)azanium;chloride |
InChI |
InChI=1S/C21H23ClFN2O.ClH/c1-25(2,15-22)11-3-10-21(18-5-7-19(23)8-6-18)20-9-4-16(13-24)12-17(20)14-26-21;/h4-9,12H,3,10-11,14-15H2,1-2H3;1H/q+1;/p-1/i1D3,2D3; |
InChIキー |
NBPWOQRBNRRAJK-TXHXQZCNSA-M |
異性体SMILES |
[2H]C([2H])([2H])[N+](CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)(CCl)C([2H])([2H])[2H].[Cl-] |
正規SMILES |
C[N+](C)(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)CCl.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


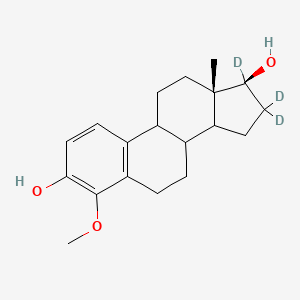

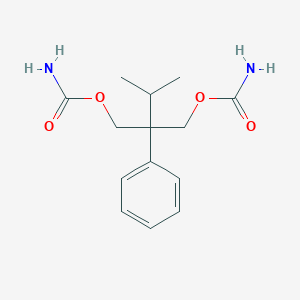
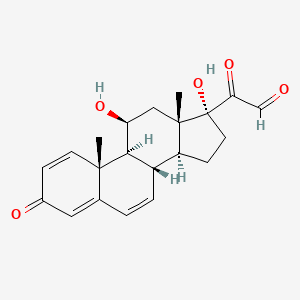
![2-Pyridin-4-yl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13856545.png)
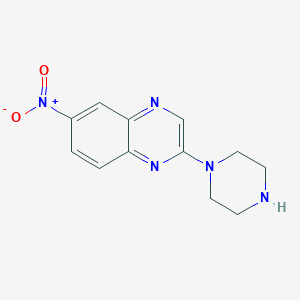

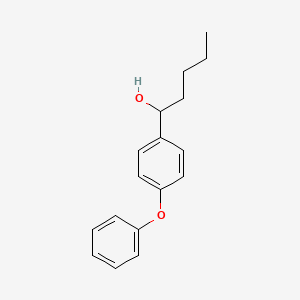

![6-(furan-3-yl)-N-(1,2-oxazol-3-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13856595.png)
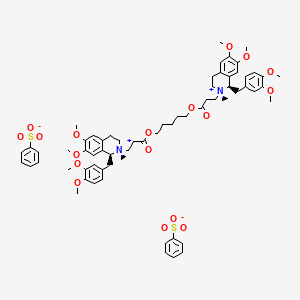
![[1-(2,4-Dichlorophenyl)cyclohexyl]methanamine Hydrochloride](/img/structure/B13856613.png)
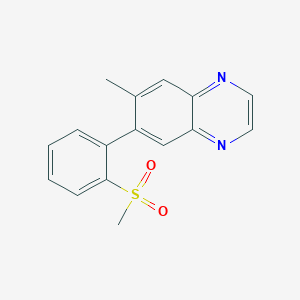
![[(2S,3R,4R,5S)-5-benzoyloxy-2,3,4,6-tetrakis(phenylmethoxy)hexyl] benzoate](/img/structure/B13856628.png)
